

# Acenaphthylene as a Ligand in Organometallic Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Acenaphthylene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold for the design of a wide array of ligands utilized in organometallic chemistry. The rigid, planar structure of the acenaphthylene core, combined with the ability to introduce diverse functionalities, allows for the fine-tuning of steric and electronic properties of the resulting metal complexes. This has led to their successful application in various catalytic processes, including cross-coupling reactions, olefin metathesis, and polymerization. These notes provide an overview of the major classes of acenaphthylene-based ligands, their synthesis, and their applications, along with detailed experimental protocols.

### Major Classes of Acenaphthylene-Based Ligands

The application of **acenaphthylene** in organometallic chemistry is dominated by three principal classes of ligands:

- Bis(imino)acenaphthene (BIAN) Ligands: These α-diimine ligands are readily synthesized from acenaphthenequinone and various anilines. The steric and electronic properties of the resulting metal complexes can be easily modulated by changing the substituents on the aryl groups. BIAN ligands have been extensively used in polymerization catalysis with late transition metals like nickel and palladium.[1]
- Acenaphthene-Fused N-Heterocyclic Carbene (NHC) Ligands: These ligands combine the structural rigidity of the acenaphthylene backbone with the strong σ-donating properties of







N-heterocyclic carbenes. They form highly stable complexes with a variety of transition metals, including palladium, nickel, and ruthenium, and have shown exceptional activity in cross-coupling reactions and olefin metathesis.[2]

Peri-Substituted Phosphine and Selenoether Ligands: The unique geometry of the
acenaphthene core allows for the introduction of donor atoms, such as phosphorus and
selenium, at the peri-positions (C5 and C6). This creates a rigid pincer-like ligand that can
chelate to a metal center, forming a stable six-membered ring. These ligands have been
explored in complexes with late transition metals.[3][4]

# Data Presentation Selected NMR Spectroscopic Data

The following table summarizes key <sup>31</sup>P NMR chemical shifts for representative peri-substituted phosphine ligands and their metal complexes. The change in chemical shift upon coordination is a useful diagnostic tool.



Compound	Description	<sup>31</sup> P NMR Chemical Shift (δ, ppm)	Reference
Acenap(PiPr <sub>2</sub> )(SbPh <sub>2</sub> )	Free phosphine- stibine ligand	-19.4	[5]
[Acenap(PiPr <sub>2</sub> ) (SbPh <sub>2</sub> )]PtCl <sub>2</sub>	Platinum(II) complex of the phosphine-stibine ligand	10.1	[5]
Acenap(PiPr <sub>2</sub> )(SePh) (L1)	Free phosphine- selenoether ligand	-20.0	[3]
[Acenap(PiPr <sub>2</sub> ) (SePh)]Mo(CO) <sub>4</sub>	Molybdenum(0) complex of the phosphine- selenoether ligand	27.3	[3]
[Acenap(PiPr <sub>2</sub> ) (PR)]+Cl $^-$ (R = Ph)	Phosphino- phosphonium salt	-20.8, 58.7	[6]
[(Acenap(PiPr2) (PRH))]PtCl2 (R = Ph)	Platinum(II) complex of a mixed tertiary/secondary bis(phosphine) ligand	1.3, 11.0	[6]

### **Selected X-ray Crystallographic Data**

The rigid **acenaphthylene** backbone imposes specific geometries on the resulting metal complexes. The table below presents selected bond lengths from single-crystal X-ray diffraction studies.



Complex	Metal	Bond	Bond Length (Å)	Reference
[(dippBIANNi)2(µ -O)2]	Ni	Ni-N	1.88-1.90	[7]
[(dippBIAN)2Ni]	Ni	Ni-N	1.94-1.96	[7]
[Acenap(PiPr <sub>2</sub> ) (SbPh <sub>2</sub> )]PtCl <sub>2</sub>	Pt	Pt-P	2.25	[5]
[Acenap(PiPr <sub>2</sub> ) (SbPh <sub>2</sub> )]PtCl <sub>2</sub>	Pt	Pt-Sb	2.54	[5]
[(Acenap(PiPr <sub>2</sub> ) (PRH))]PtCl <sub>2</sub> (R = Ph)	Pt	Pt-P(iPr <sub>2</sub> )	2.23	[6]
[(Acenap(PiPr <sub>2</sub> ) (PRH))]PtCl <sub>2</sub> (R = Ph)	Pt	Pt-P(RH)	2.24	[6]

## **Catalytic Performance Data**

The following tables summarize the catalytic performance of **acenaphthylene**-ligated complexes in representative cross-coupling and polymerization reactions.

Table 2.3.1: Suzuki-Miyaura Coupling with Acenaphthylene-NHC-Palladium Catalysts



Cataly st Precur sor	Aryl Halide	Arylbo ronic Acid	Cataly st Loadin g (mol%)	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
PdCl₂(I Pr- acenap h) (PPh₃)	4- Chlorot oluene	Phenylb oronic acid	0.5	Dichlor ometha ne	40	24	95	[8]
PdCl <sub>2</sub> (I Mes- acenap h) (PPh <sub>3</sub> )	4- Chlorot oluene	Phenylb oronic acid	0.5	Dichlor ometha ne	40	24	85	[8]
PdCl <sub>2</sub> (I Pr- acenap h) (PPh <sub>3</sub> )	4- Bromot oluene	Phenylb oronic acid	0.5	Water	30	1	98	[8]
Tetranu clear Pd- NHC acetate	4- Chlorot oluene	4- Tolylbor onic acid	0.5	i-PrOH	25	2	>95	[9]

Table 2.3.2: Ethylene Polymerization with Acenaphthylene-BIAN-Nickel Catalysts



Catalyst Precursor	Cocatalys t	Temperat ure (°C)	Ethylene Pressure (atm)	Activity (kg PE / (mol Ni · h))	Polymer M <sub>n</sub> ( kg/mol )	Referenc e
dippBIANN i(COD)	AlMe₃	25	10	1200	150	[7]
dmpBIANN i(COD)	AlMe₃	25	10	800	120	[7]
[CpNi(Mes-BIAN)]PF6	MAO	20	10	4500	300	[10]

# Experimental Protocols Synthesis of a BIAN Ligand: Bis(2,6diisopropylphenyl)iminoacenaphthene (dipp-BIAN)

This protocol is adapted from procedures for the synthesis of BIAN ligands.[10]

#### Materials:

- Acenaphthenequinone
- 2,6-diisopropylaniline
- · Glacial acetic acid
- Toluene
- Ethanol

#### Procedure:

 A solution of acenaphthenequinone (1.0 eq) in a mixture of toluene and glacial acetic acid is heated to reflux.



- A solution of 2,6-diisopropylaniline (2.2 eq) in toluene is added dropwise to the refluxing solution.
- The reaction mixture is refluxed for 4-6 hours, during which time a colored precipitate forms.
- The mixture is cooled to room temperature, and the precipitate is collected by filtration.
- The solid is washed with cold ethanol and dried under vacuum to yield the dipp-BIAN ligand.

# Synthesis of an Acenaphthene-Fused NHC-Copper(I) Complex

This protocol is based on the general procedure for the synthesis of acenaphthene-fused NHC-copper(I) complexes.[11]

#### Materials:

- Acenaphthene-fused imidazolinium salt (e.g., 3-HCl from the literature)
- Copper(I) chloride (CuCl)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dichloromethane (DCM)

#### Procedure:

- To a suspension of the acenaphthene-fused imidazolinium salt (1.0 eq) and K₂CO₃ (2.0 eq) in dry DCM, CuCl (1.1 eq) is added under an inert atmosphere.
- The reaction mixture is stirred at room temperature for 12-24 hours.
- The mixture is filtered through a pad of Celite to remove inorganic salts.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting solid is washed with a non-polar solvent (e.g., pentane or hexane) and dried under vacuum to afford the NHC-Cu(I) complex.



# Protocol for a Catalytic Reaction: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with phenylboronic acid using an **acenaphthylene**-NHC-palladium catalyst.[8]

#### Materials:

- Aryl chloride (e.g., 4-chlorotoluene)
- Phenylboronic acid
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acenaphthylene-NHC-palladium catalyst (e.g., 0.5 mol%)
- Solvent (e.g., Dichloromethane or water)
- Internal standard for GC analysis (e.g., dodecane)

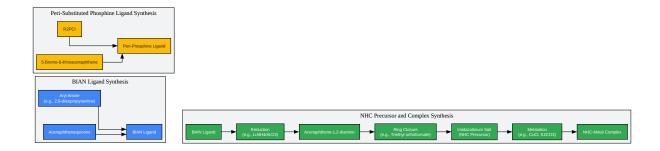
#### Procedure:

- To a reaction vessel, add the aryl chloride (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst.
- Add the solvent and the internal standard.
- The reaction mixture is stirred at the desired temperature (e.g., 30-40 °C) for the specified time (e.g., 1-24 hours).
- Aliquots of the reaction mixture can be taken at intervals and analyzed by GC-MS to monitor the progress of the reaction.
- Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by



column chromatography.

# Visualizations Synthesis of Acenaphthylene-Based Ligands and Complexes

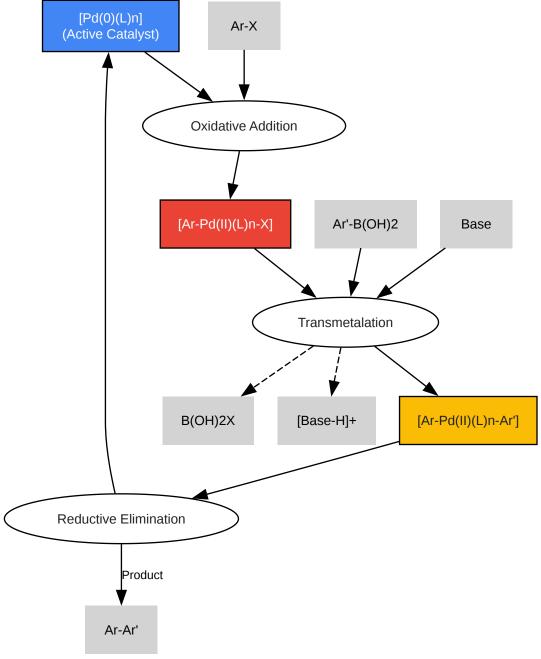


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Caption: Synthetic routes to different classes of acenaphthylene-based ligands.

# Catalytic Cycle for Suzuki-Miyaura Cross-Coupling





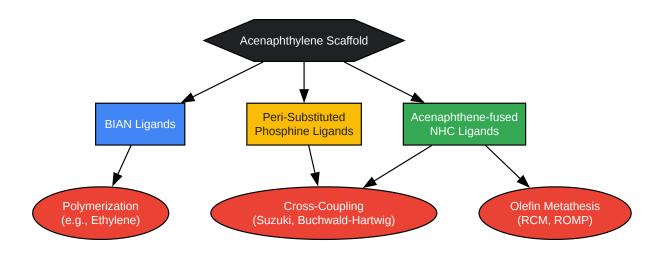
L = Acenaphthylene-based ligand

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Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

# **Logical Relationship of Ligand Classes and Applications**





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Caption: Relationship between acenaphthylene ligand classes and their primary applications.

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